
2H-Pyran, tetrahydro-2-(9-tetradecenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran: is an organic compound with the molecular formula C₁₉H₃₆O₂ It is a heterocyclic compound containing a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran typically involves the reaction of a suitable pyran precursor with a long-chain alkenyl alcohol. One common method is the acid-catalyzed cyclization of a hydroxyalkene to form the pyran ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran can undergo oxidation reactions, particularly at the double bond in the aliphatic chain. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: The pyran ring can undergo substitution reactions, where functional groups are introduced at specific positions. Halogenation and alkylation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, alkylating agents like alkyl halides.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of tetrahydro-2-(9-tetradecenyloxy)-2H-pyran derivatives with saturated aliphatic chains.
Substitution: Introduction of halogen or alkyl groups at specific positions on the pyran ring.
Aplicaciones Científicas De Investigación
Chemistry: Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a model system to study the behavior of heterocyclic compounds in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets. It may serve as a lead compound for the development of new drugs with therapeutic applications.
Industry: In the industrial sector, Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran can be used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it valuable in the formulation of products with specific performance characteristics.
Mecanismo De Acción
The mechanism of action of Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Tetrahydro-2-(9-decen-1-yloxy)-2H-pyran: Similar structure with a shorter aliphatic chain.
Tetrahydro-2-(9-octadecen-1-yloxy)-2H-pyran: Similar structure with a longer aliphatic chain.
Tetrahydro-2-(9-dodecen-1-yloxy)-2H-pyran: Similar structure with a medium-length aliphatic chain.
Uniqueness: Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran is unique due to its specific aliphatic chain length and the presence of a double bond. This combination of features gives it distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
61405-40-1 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
2-tetradec-9-enoxyoxane |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h5-6,19H,2-4,7-18H2,1H3 |
Clave InChI |
FUYLUCBYVQPAQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


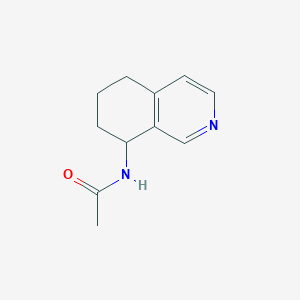
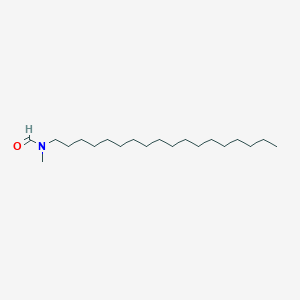
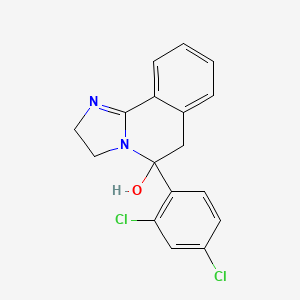
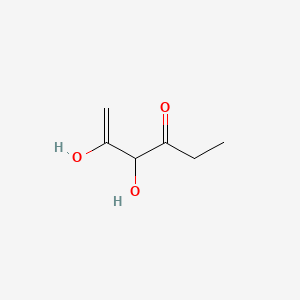


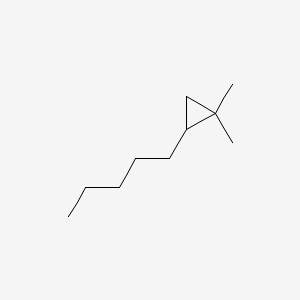


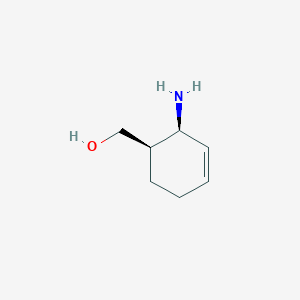
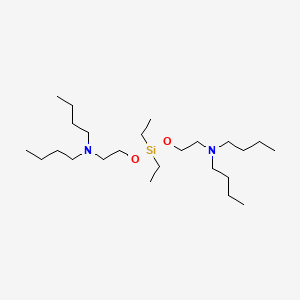
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
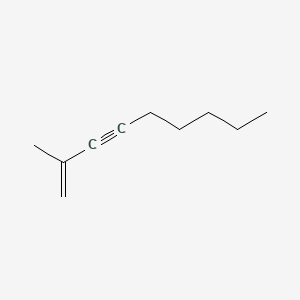
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
